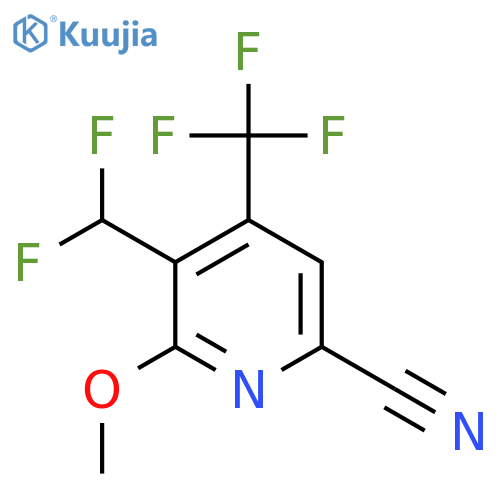Cas no 1805378-22-6 (6-Cyano-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine)

6-Cyano-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 6-Cyano-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine
-
- インチ: 1S/C9H5F5N2O/c1-17-8-6(7(10)11)5(9(12,13)14)2-4(3-15)16-8/h2,7H,1H3
- InChIKey: CMQJJUHJLXTWBS-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=NC(C#N)=CC=1C(F)(F)F)OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 310
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 45.9
6-Cyano-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029042831-1g |
6-Cyano-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine |
1805378-22-6 | 97% | 1g |
$1,534.70 | 2022-04-01 |
6-Cyano-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine 関連文献
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
6-Cyano-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridineに関する追加情報
Introduction to 6-Cyano-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine (CAS No. 1805378-22-6)
6-Cyano-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine, identified by its CAS number 1805378-22-6, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class, a family of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in drug development. The structural features of 6-Cyano-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine, particularly the presence of multiple fluorinated substituents, cyano group, and methoxy moiety, contribute to its unique chemical properties and potential applications in synthetic chemistry and drug discovery.
The molecular structure of this compound can be described as a pyridine ring substituted with a cyano group at the 6-position, a difluoromethyl group at the 3-position, a methoxy group at the 2-position, and a trifluoromethyl group at the 4-position. This arrangement of functional groups imparts distinct electronic and steric properties to the molecule, making it a valuable scaffold for designing novel bioactive compounds. The electron-withdrawing nature of the cyano and trifluoromethyl groups, combined with the electron-donating effect of the methoxy group, creates a complex interplay of charges that can influence the compound's reactivity and binding affinity to biological targets.
In recent years, there has been growing interest in fluorinated pyridines due to their enhanced metabolic stability, improved bioavailability, and increased lipophilicity compared to their non-fluorinated counterparts. The introduction of fluorine atoms into aromatic rings can significantly alter the pharmacokinetic properties of drug candidates, making them more suitable for therapeutic applications. For instance, trifluoromethyl groups are particularly known for their ability to increase binding affinity and reduce metabolic degradation, while difluoromethyl groups can enhance lipophilicity and metabolic stability. The presence of these fluorinated substituents in 6-Cyano-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine suggests that this compound may exhibit superior pharmacokinetic profiles compared to non-fluorinated analogs.
One of the most compelling aspects of 6-Cyano-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine is its potential as a building block for the synthesis of more complex pharmaceutical agents. The pyridine core is a privileged scaffold in medicinal chemistry, frequently employed in the development of drugs targeting various diseases, including cancer, inflammation, and infectious diseases. The cyano group can serve as a versatile handle for further functionalization through reactions such as reduction or hydrolysis, while the methoxy group can participate in etherification or nucleophilic substitution reactions. These reactivity patterns make 6-Cyano-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine an attractive intermediate for synthetic chemists seeking to develop novel therapeutic compounds.
Recent studies have highlighted the importance of fluorinated pyridines in drug discovery. For example, researchers have demonstrated that certain fluorinated pyridines exhibit potent activity against kinases, which are key enzymes involved in cancer signaling pathways. The structural features of 6-Cyano-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine bear resemblance to known kinase inhibitors, suggesting that it may possess similar biological activities. Further investigation into this compound could uncover new mechanisms of action or lead to the development of next-generation kinase inhibitors with improved efficacy and selectivity.
Another area where 6-Cyano-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine shows promise is in the treatment of infectious diseases. Fluoroquinolones, a class of antibiotics containing fluorinated pyrimidines or pyridines, have been highly successful in combating bacterial infections due to their broad-spectrum activity and resistance profiles. The structural motifs present in 6-Cyano-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine could be leveraged to design new antibiotics with enhanced potency against resistant strains. Additionally, fluorinated compounds have shown promise as antiviral agents, and it is conceivable that derivatives of this compound could exhibit inhibitory effects against viral enzymes or receptors.
The synthesis of 6-Cyano-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine presents an interesting challenge for synthetic chemists due to its complex structure and multiple functional groups. However, advances in synthetic methodology have made it possible to construct such molecules with increasing efficiency and yield. For instance, palladium-catalyzed cross-coupling reactions are frequently employed to introduce aryl or heteroaryl groups into pyridine rings, while nucleophilic aromatic substitution (SNAr) reactions can be used to incorporate fluorinated substituents. These techniques have enabled the preparation of increasingly sophisticated fluorinated pyridines like 6-Cyano-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine with high precision.
In conclusion,6-Cyano-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine (CAS No. 1805378-22-6) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable scaffold for designing novel bioactive molecules with improved pharmacokinetic properties. As interest in fluorinated heterocycles continues to grow,6-Cyano-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine is likely to play an important role in future drug discovery efforts aimed at treating various diseases.
1805378-22-6 (6-Cyano-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine) 関連製品
- 2035021-78-2((2E)-3-(thiophen-2-yl)-N-(thiophen-2-yl)(thiophen-3-yl)methylprop-2-enamide)
- 1448699-14-6(Ethyl 3-(4-Fluoro-3-indolyl)propanoate)
- 921512-56-3(N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,5-dimethylbenzene-1-sulfonamide)
- 1091108-11-0(1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide)
- 2680722-97-6(5-benzyl 2-methyl 3-bromo-4H,5H,6H-thieno2,3-cpyrrole-2,5-dicarboxylate)
- 2763919-52-2([3-(2-Methoxyethyl)oxolan-3-yl]methanesulfonyl chloride)
- 2137606-73-4(8-Azaspiro[4.5]decan-1-amine, 8-(methylsulfonyl)-)
- 2034245-69-5(2-ethoxy-N-(5-methyl-1,2-oxazol-4-yl)methylbenzene-1-sulfonamide)
- 953001-96-2(2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 5-bromothiophene-2-carboxylate)
- 1376571-47-9(4-(1-acetylpiperidin-4-yl)oxybenzoic acid)